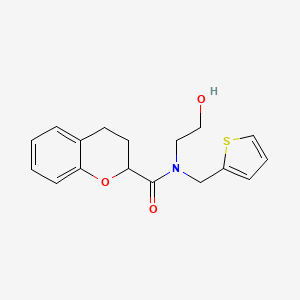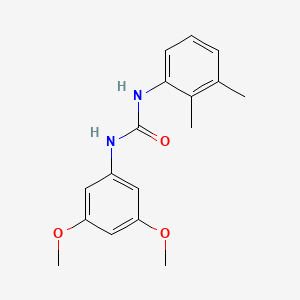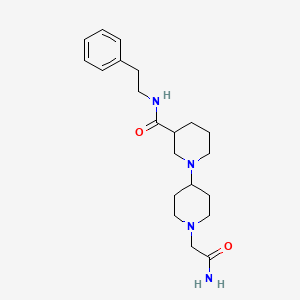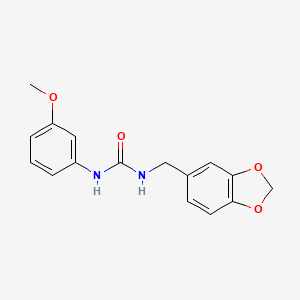
N-(2-hydroxyethyl)-N-(2-thienylmethyl)chromane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-N-(2-thienylmethyl)chromane-2-carboxamide, also known as HTCC, is a synthetic compound that has gained attention in the scientific community due to its potential use in medical research.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-N-(2-thienylmethyl)chromane-2-carboxamide involves its ability to target and inhibit the activity of certain enzymes and proteins that are involved in the growth and survival of cancer cells. Specifically, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, and to induce the expression of p53, a tumor suppressor protein that plays a key role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on cancer cells, including the inhibition of cell proliferation, the induction of apoptosis, and the disruption of the cell cycle. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-hydroxyethyl)-N-(2-thienylmethyl)chromane-2-carboxamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. Additionally, this compound has been found to have low toxicity and good bioavailability, which makes it a promising candidate for further research. However, one limitation of using this compound is its relatively low solubility in water, which may pose challenges in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-hydroxyethyl)-N-(2-thienylmethyl)chromane-2-carboxamide, including the development of more efficient synthesis methods, the optimization of its therapeutic potential through the use of combination therapies, and the exploration of its potential applications in other areas of medical research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
N-(2-hydroxyethyl)-N-(2-thienylmethyl)chromane-2-carboxamide is synthesized through a multi-step process that involves the reaction of 2-hydroxyethylamine with 2-thienylmethanol in the presence of a catalyst. The resulting intermediate is then reacted with chromane-2-carboxylic acid to produce this compound.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-N-(2-thienylmethyl)chromane-2-carboxamide has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various types of cancer, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c19-10-9-18(12-14-5-3-11-22-14)17(20)16-8-7-13-4-1-2-6-15(13)21-16/h1-6,11,16,19H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGIWAKLWOHZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N(CCO)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-methylbutyl)sulfonyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5320650.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5320658.png)

![2-(1H-benzimidazol-2-yl)-3-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5320675.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5320688.png)
hydrazone](/img/structure/B5320695.png)
![4-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5320705.png)
![2-{[4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5320706.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5320712.png)
![3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5320719.png)
![5-ethyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5320720.png)

![8-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B5320732.png)